N-4-(1-芘)丁酰甘氨酰-L-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

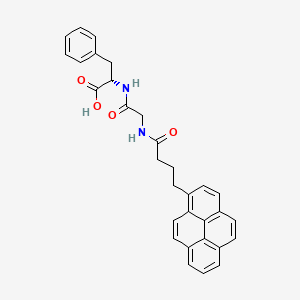

N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine, also known as N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine, is a useful research compound. Its molecular formula is C31H28N2O4 and its molecular weight is 492.575. The purity is usually 95%.

BenchChem offers high-quality N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质组学研究

N-4-(1-芘)丁酰甘氨酰-L-苯丙氨酸: 由于其能促进蛋白质的位点特异性光解,因此被用于蛋白质组学研究 。这种性质在蛋白质结构和功能研究中特别有用,因为它可以用来精确地解剖蛋白质复合物并分析肽序列。

生物活性

N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine, often abbreviated as Py-Gly-Phe, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of Py-Gly-Phe, focusing on its mechanism of action, structural characteristics, and implications for various applications.

Structural Characteristics

N-4-(1-Pyrene)butyroylglycyl-L-phenylalanine is characterized by a pyrenyl moiety attached to a butyroyl group linked to a glycine and phenylalanine residue. The molecular formula is C31H28N2O4, with a molecular weight of 492.57 g/mol. The compound's structure allows for significant interactions with biological macromolecules, particularly proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C31H28N2O4 |

| Molecular Weight | 492.57 g/mol |

| CAS Number | 228414-52-6 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of Py-Gly-Phe is primarily attributed to its ability to interact with cellular components through non-covalent interactions such as hydrophobic interactions and hydrogen bonding. The pyrenyl group is known for its fluorescence properties, which can be utilized in bioimaging and tracking studies within biological systems.

Case Studies on Biological Activity

- Cellular Uptake and Localization : Research has demonstrated that compounds with pyrenyl groups can effectively penetrate cellular membranes, allowing for targeted delivery of therapeutic agents. For instance, studies involving the use of Py-Gly-Phe in cellular models have shown enhanced uptake in cancer cells, suggesting potential applications in targeted cancer therapy .

- Antioxidant Activity : Py-Gly-Phe exhibits significant antioxidant properties. In vitro studies have indicated that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in the context of neurodegenerative diseases where oxidative damage plays a critical role .

- Fluorescent Probes : The fluorescence characteristics of the pyrenyl group make Py-Gly-Phe an excellent candidate for use as a fluorescent probe in biological assays. Its ability to emit strong fluorescence upon excitation allows for sensitive detection methods in biochemical assays .

Research Findings

Recent studies have focused on the synthesis and characterization of Py-Gly-Phe and its derivatives. These investigations have revealed insights into the compound's stability, reactivity, and potential applications in drug delivery systems.

Table 2: Summary of Research Findings

属性

IUPAC Name |

(2S)-3-phenyl-2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O4/c34-27(32-19-28(35)33-26(31(36)37)18-20-6-2-1-3-7-20)11-5-8-21-12-13-24-15-14-22-9-4-10-23-16-17-25(21)30(24)29(22)23/h1-4,6-7,9-10,12-17,26H,5,8,11,18-19H2,(H,32,34)(H,33,35)(H,36,37)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYXBJSINXOFKS-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。